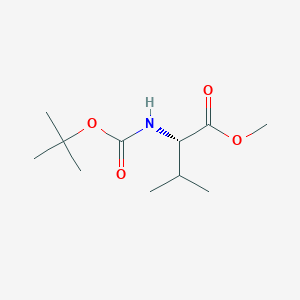

N-(tert-Butoxycarbonyl)-L-valine methyl ester

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-7(2)8(9(13)15-6)12-10(14)16-11(3,4)5/h7-8H,1-6H3,(H,12,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJLIYKAMLUDGN-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452647 | |

| Record name | N-(tert-Butoxycarbonyl)-L-valine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58561-04-9 | |

| Record name | N-(tert-Butoxycarbonyl)-L-valine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(tert-Butoxycarbonyl)-L-valine methyl ester synthesis protocol

An In-depth Technical Guide to the Synthesis of N-(tert-Butoxycarbonyl)-L-valine Methyl Ester

Authored by: Gemini, Senior Application Scientist

January 2026

Abstract

This compound (Boc-L-Val-OMe) is a pivotal intermediate in modern synthetic organic chemistry, particularly within the realms of peptide synthesis and pharmaceutical development. Its structure incorporates the acid-labile tert-butoxycarbonyl (Boc) protecting group on the amine terminus and a methyl ester on the carboxyl terminus, rendering it an ideal building block for the controlled, sequential assembly of complex peptide chains.[1][2] This guide provides a comprehensive exploration of the synthesis of Boc-L-Val-OMe, detailing two primary synthetic pathways, the underlying reaction mechanisms, a field-proven experimental protocol, and methods for purification and characterization. The content is tailored for researchers, scientists, and drug development professionals seeking both theoretical understanding and practical, actionable insights.

Introduction: The Strategic Importance of Boc-L-Val-OMe

In the intricate architecture of peptide-based therapeutics and complex organic molecules, the ability to selectively mask and unmask reactive functional groups is paramount. The L-valine derivative, this compound, serves this purpose with exceptional efficacy.

-

The Role of the Boc Group: The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines.[3] Its principal advantage lies in its stability to a wide range of nucleophilic and basic conditions, while being readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid).[4] This orthogonality allows for the selective deprotection of the α-amino group without disturbing other sensitive functionalities within a molecule, a cornerstone of strategies like Solid-Phase Peptide Synthesis (SPPS).[5]

-

The Function of the Methyl Ester: The methyl ester protects the carboxylic acid moiety, preventing it from engaging in undesired side reactions, such as amide bond formation during the coupling of the subsequent amino acid. It can be deprotected under conditions that are typically orthogonal to the Boc group removal, such as saponification with a base.

The dual-protected nature of Boc-L-Val-OMe makes it a versatile and valuable reagent for introducing a valine residue into a growing peptide chain.

Core Synthetic Strategies

The synthesis of this compound can be approached via two logical and commonly employed routes. The choice between them often depends on the starting materials available and the scale of the synthesis.

Route A: Boc Protection Followed by Esterification

This pathway begins with the protection of the amino group of L-valine, followed by the esterification of the resulting N-Boc-L-valine. While viable, esterifying the sterically hindered carboxylic acid of N-Boc-L-valine can sometimes be sluggish or require specific reagents.

Route B: Esterification Followed by Boc Protection

This is often the preferred and more efficient route. It involves the initial conversion of L-valine to its methyl ester hydrochloride salt, followed by the protection of the now-free amino group with di-tert-butyl dicarbonate. The initial esterification is typically high-yielding, and the subsequent Boc protection is a robust and clean reaction.[6] This guide will focus on the detailed protocol for Route B.

Detailed Experimental Protocol (Route B)

This protocol is a robust and scalable method for the synthesis of this compound, optimized for high yield and purity.

Step 1: Synthesis of L-Valine Methyl Ester Hydrochloride

Causality: This step efficiently converts the zwitterionic L-valine into its more soluble and reactive methyl ester hydrochloride salt. Using thionyl chloride in methanol is a common and effective method for generating anhydrous HCl in situ, which catalyzes the esterification. [7] Methodology:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, suspend L-valine (20.0 g, 170.7 mmol) in anhydrous methanol (250 mL).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add thionyl chloride (SOCl₂) (15.0 mL, 205 mmol, 1.2 eq) dropwise to the stirred suspension over 30 minutes. Caution: This addition is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours, during which the suspension will become a clear solution.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC) [chloroform:methanol:acetic acid = 5:3:1]. [8]6. Once the reaction is complete, remove the solvent and excess SOCl₂ under reduced pressure using a rotary evaporator.

-

The resulting white solid is L-valine methyl ester hydrochloride. It can be used in the next step without further purification. The expected yield is typically quantitative.

Step 2: Synthesis of this compound

Causality: This step introduces the Boc protecting group onto the primary amine of the ester. Sodium bicarbonate is used as a mild base to neutralize the hydrochloride salt and create the free amine necessary for the reaction with Boc₂O. A biphasic solvent system (THF/water) facilitates the reaction between the organic-soluble Boc₂O and the water-soluble amino acid salt. [6] Methodology:

-

Dissolve the L-valine methyl ester hydrochloride (28.6 g, 170.7 mmol) from the previous step in a mixture of tetrahydrofuran (THF) (200 mL) and water (200 mL) in a 1 L Erlenmeyer flask.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add sodium bicarbonate (NaHCO₃) (43.0 g, 512 mmol, 3.0 eq) in portions to the stirred solution.

-

Add di-tert-butyl dicarbonate (Boc₂O) (37.3 g, 170.7 mmol, 1.0 eq) to the mixture.

-

Remove the ice bath and stir the reaction vigorously at room temperature for 10-12 hours.

-

After the reaction is complete (monitored by TLC), remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water (100 mL) and extract the product with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous brine solution (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. [6]

Purification

The crude this compound is typically obtained as a colorless or pale yellow oil. If necessary, it can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Data Presentation: Quantitative Overview

Table 1: Reagent Summary for Synthesis (Based on 170.7 mmol L-Valine)

| Reagent | Step | Molecular Wt. ( g/mol ) | Molar Eq. | Amount Used |

| L-Valine | 1 | 117.15 | 1.0 | 20.0 g |

| Methanol | 1 | 32.04 | Solvent | 250 mL |

| Thionyl Chloride | 1 | 118.97 | 1.2 | 15.0 mL (24.4 g) |

| Boc₂O | 2 | 218.25 | 1.0 | 37.3 g |

| NaHCO₃ | 2 | 84.01 | 3.0 | 43.0 g |

| THF | 2 | 72.11 | Solvent | 200 mL |

| Ethyl Acetate | 2 | 88.11 | Solvent | 450 mL |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

| CAS Number | 58561-04-9 | |

| Molecular Formula | C₁₁H₂₁NO₄ | |

| Molecular Weight | 231.29 g/mol | |

| Appearance | Colorless Oil or White Solid | - |

| Boiling Point | 194 °C | |

| Refractive Index (n20/D) | ~1.44 | |

| ¹H NMR (CDCl₃, δ) | 0.87-0.98 (dd, 6H), 1.45 (s, 9H), 1.77-2.37 (m, 1H), 3.75 (s, 3H), 4.01-4.37 (m, 1H), 4.90-5.29 (m, 1H, NH) | [9] |

Conclusion

The synthesis of this compound is a fundamental procedure in preparative organic chemistry. The presented two-step protocol, proceeding via the initial esterification of L-valine followed by Boc protection, represents an efficient, reliable, and scalable method for obtaining this key building block. By understanding the underlying mechanisms and adhering to a validated experimental procedure, researchers can confidently produce high-purity material essential for advancing projects in peptide synthesis and medicinal chemistry.

References

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]

-

PrepChem.com. Synthesis of N-(tert.-butyloxycarbonyl)-L-valine methyl ester (4b). Available at: [Link]

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

-

RSC Publishing. A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Available at: [Link]

-

PrepChem.com. Synthesis of Boc-valine. Available at: [Link]

-

RSC Publishing. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Available at: [Link]

-

ResearchGate. Please suggest me a best recent method of esterification of N-Boc-Amino Acids? Available at: [Link]

-

ChemRxiv. Practical synthetic method for amino acids derived diazoketones – shelf-stable reagents for organic synthesis. Available at: [Link]

-

SpectraBase. this compound - Optional[1H NMR] - Spectrum. Available at: [Link]

-

ResearchGate. Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide. Available at: [Link]

-

PMC - NIH. A Convenient Synthesis of Amino Acid Methyl Esters. Available at: [Link]

-

ResearchGate. A safe and efficient synthesis of N-Boc-β-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Available at: [Link]

-

RSC Publishing. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Available at: [Link]

-

Chemistry LibreTexts. 21.7: Methyl Ester Synthesis Using Diazomethane. Available at: [Link]

-

Fengchen Group. BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3. Available at: [Link]

-

Canadian Science Publishing. Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide. Available at: [Link]

- Google Patents.US20050192296A1 - Process for the preparation of valacyclovir hydrochloride.

-

Reddit. Making esters the the presence of an amine? Available at: [Link]

- Google Patents.WO2003041647A2 - Synthesis and purification of valacyclovir.

- Patsnap.Preparation method of L-valine methyl ester hydrochloride.

-

PMC - NIH. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. Available at: [Link]

-

ResearchGate. FIGURE 6 (a) 1D 1 H-NMR spectrum of valine methyl ester hydrochloride... Available at: [Link]

-

SpringerLink. A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Available at: [Link]

-

Wiley-VCH. Reaction of Alcohols with Carboxylic Acids and their Derivatives. Available at: [Link]

-

NSR laboratories Pvt. Ltd. Boc-L-Valine. Available at: [Link]

-

PubChem - NIH. Boc-L-Valine. Available at: [Link]

- Google Patents.CN101898973A - Preparation method of L-valine methyl ester hydrochloride.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Boc-L-valine Methyl Ester

This guide provides a comprehensive technical overview of the core physicochemical properties of N-(tert-Butoxycarbonyl)-L-valine methyl ester (Boc-L-valine methyl ester). It is designed for researchers, scientists, and drug development professionals who utilize this crucial amino acid derivative in peptide synthesis and other advanced applications. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and emphasizing self-validating systems for data generation.

Core Molecular Identity and Structural Elucidation

Boc-L-valine methyl ester is a cornerstone in modern synthetic chemistry, particularly in the assembly of peptides and other complex organic molecules. Its structure combines the chirality of the natural amino acid L-valine with two critical protecting groups: the tert-butoxycarbonyl (Boc) group on the amine and a methyl ester on the carboxylic acid. This strategic protection prevents unwanted side reactions during peptide coupling.[1]

Systematic Name: (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate[2]

Key Structural Features:

-

Chiral Center: The α-carbon of the valine residue, dictating the L-configuration.

-

Boc Protecting Group: A bulky, acid-labile group that ensures the amine's nucleophilicity is masked until its desired reaction.[1]

-

Methyl Ester: Protects the carboxylic acid, preventing it from participating in undesired coupling reactions.

The following diagram illustrates the logical relationship of the key functional groups that define the properties and applications of Boc-L-valine methyl ester.

Caption: Logical relationship of functional groups in Boc-L-valine methyl ester.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of Boc-L-valine methyl ester, compiled from various authoritative sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₁NO₄ | [3] |

| Molecular Weight | 231.29 g/mol | [3] |

| Appearance | Colorless liquid or solid | [3][4] |

| Boiling Point | 194 °C (lit.) | [3][5] |

| Density | 1.004 g/mL at 25 °C (lit.) | [3][5] |

| Optical Rotation | [α]²⁰/D −22° to -24° (c=1 in methanol) | [4] |

| Flash Point | 113 °C (235 °F) - closed cup | [5] |

| CAS Number | 58561-04-9 | [3] |

Experimental Protocols for Physicochemical Characterization

This section details the methodologies for determining the key physicochemical properties of Boc-L-valine methyl ester. The protocols are designed to be self-validating, incorporating control measures and emphasizing the scientific principles behind each step.

Melting Point Determination

The melting point is a critical indicator of purity for crystalline solids. For a pure compound, the melting range is typically narrow (0.5-1.0°C). Impurities will generally cause a depression and broadening of the melting point range. While some sources describe Boc-L-valine methyl ester as a liquid at room temperature, others classify it as a solid.[3][4] This discrepancy may be due to the presence of different polymorphic forms or minor impurities.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.

-

Instrument Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Rapid Determination (Optional but Recommended): A rapid heating rate (10-20 °C/min) is used to quickly determine an approximate melting range. This initial scan prevents time-consuming measurements and provides a target range for a more accurate determination.

-

Accurate Determination: A fresh sample is heated at a much slower rate (1-2 °C/min) through the approximate melting range.

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting range.

-

Self-Validation: The calibration of the melting point apparatus should be regularly verified with certified reference standards (e.g., benzophenone, caffeine). The sharpness of the melting range serves as an internal indicator of sample purity.

Caption: Workflow for melting point determination.

Solubility Assessment

Understanding the solubility of Boc-L-valine methyl ester in various solvents is critical for its application in synthesis, purification, and formulation.[6][7] The "like dissolves like" principle generally applies; this molecule, with both polar (ester, carbamate) and non-polar (alkyl groups) regions, is expected to be soluble in a range of organic solvents.

Protocol: Isothermal Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.[8][9]

-

Preparation of Saturated Solution: An excess amount of Boc-L-valine methyl ester is added to a known volume of the solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to ensure that the solution is saturated.[10]

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a syringe filter (e.g., 0.22 µm PTFE). This step is critical to prevent solid particles from interfering with the subsequent analysis.[7]

-

Quantification: The concentration of Boc-L-valine methyl ester in the clear supernatant is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with Flame Ionization Detection (FID).

-

Self-Validation: The experiment should be performed in triplicate to ensure reproducibility. The presence of a solid phase at the end of the equilibration period must be visually confirmed. The analytical method used for quantification must be validated for linearity, accuracy, and precision.

Optical Rotation Measurement

As a chiral molecule, Boc-L-valine methyl ester rotates the plane of polarized light. The specific rotation is a characteristic property that confirms the enantiomeric purity of the sample.[1][11]

Protocol: Polarimetry

-

Sample Preparation: A solution of Boc-L-valine methyl ester is prepared by accurately weighing the compound and dissolving it in a known volume of a specified solvent (e.g., methanol) in a volumetric flask. The concentration (c) is typically expressed in g/100 mL.

-

Instrument Calibration: The polarimeter is calibrated using a blank (the pure solvent).[1]

-

Measurement: The sample solution is transferred to a polarimeter cell of a known path length (l), typically 1 decimeter (dm). The observed angle of rotation (α) is measured.

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) The temperature and the wavelength of the light source (usually the sodium D-line, 589 nm) must be reported.

-

Self-Validation: The measurement should be repeated multiple times, and the results averaged. The instrument's performance should be periodically checked with a quartz control plate or a standard solution of a known chiral compound.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and identifying functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[12][13]

-

¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For Boc-L-valine methyl ester, one would expect to see signals corresponding to the protons of the tert-butyl group, the isopropyl group, the α-proton, the N-H proton, and the methyl ester group.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. Distinct signals should be observable for the carbonyl carbons of the Boc group and the methyl ester, the α-carbon, and the carbons of the tert-butyl and isopropyl groups.

General Protocol for NMR Sample Preparation and Acquisition:

-

Sample Preparation: 5-10 mg of Boc-L-valine methyl ester is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. Standard 1D ¹H and ¹³C{¹H} spectra are acquired.

-

Data Processing and Interpretation: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of Boc-L-valine methyl ester is expected to show characteristic absorption bands for:

-

N-H stretch: Around 3300-3500 cm⁻¹

-

C-H stretch (aliphatic): Around 2850-3000 cm⁻¹

-

C=O stretch (urethane and ester): Two distinct bands in the region of 1680-1750 cm⁻¹

-

C-O stretch: Around 1000-1300 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[14] In electrospray ionization (ESI) mode, the molecular ion peak ([M+H]⁺ or [M+Na]⁺) would be expected at m/z corresponding to the molecular weight plus the mass of the adduct. Fragmentation patterns can provide further structural confirmation.

Applications in Research and Development

Boc-L-valine methyl ester is a vital building block in solid-phase peptide synthesis (SPPS).[1] The Boc group provides temporary protection of the N-terminus, which can be selectively removed under acidic conditions to allow for the sequential addition of other amino acids.[1] Its physicochemical properties, particularly its solubility in common organic solvents, are critical for efficient coupling reactions and purification processes.

Caption: Simplified workflow of Boc-SPPS utilizing Boc-L-valine methyl ester.

Conclusion

A thorough understanding of the physicochemical properties of Boc-L-valine methyl ester is fundamental to its successful application in research and development. The experimental protocols outlined in this guide provide a framework for obtaining reliable and reproducible data. By employing these self-validating methodologies, researchers can ensure the quality and integrity of their synthetic work, ultimately contributing to the advancement of peptide chemistry and drug discovery.

References

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

- Diari, J. (2015). Solubility determination of compounds of pharmaceutical interest.

- Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- Al-Ghananeem, A. M. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG.

- Persson, E. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-

University of Regensburg. (n.d.). peptide nmr. Retrieved from [Link]

-

Drawell. (n.d.). Polarimetry: Applications, Advancements, and Industry Trends. Retrieved from [Link]

- American Chemical Society. (2024). Solid-Phase Peptide Synthesis and 2D NMR Analysis of Unknown Tripeptides: An Advanced Undergraduate Synthesis and Spectroscopy Laboratory.

-

SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-L-Valine. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 5.5 Polarimetry. Retrieved from [Link]

-

PubMed. (1999). Peptide structural analysis by solid-state NMR spectroscopy. Retrieved from [Link]

-

Triclinic Labs. (n.d.). Peptide NMR Analysis Services. Retrieved from [Link]

-

Atago.net. (n.d.). General Principals of Polarimeters. Retrieved from [Link]

-

Wikipedia. (n.d.). Polarimeter. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Melting Point. Chemistry Online @ UTSC. Retrieved from [Link]

- American Chemical Society. (2025). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Fall 2025.

-

Pearson. (2022). Mass Spectrum Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

-

Chemed.chem.purdue.edu. (n.d.). Melting Point, Freezing Point, Boiling Point. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Britannica. (2025). Melting point. Retrieved from [Link]

-

LabSolutions. (n.d.). N-Boc-L-valine Methyl Ester. Retrieved from [Link]

-

Ottokemi. (n.d.). Boc-L-valine methyl ester, 98%+. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

-

ResearchGate. (2016). Mass Spectra of Analytical Derivatives of Amino Acids and Small Peptides. Retrieved from [Link]

-

CD Formulation. (n.d.). BOC-L-Valine. Retrieved from [Link]

-

Ottokemi. (n.d.). Boc-L-valine methyl ester, 98%+. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

- RSC Publishing. (1968). The mass spectra of amino-acid and peptide derivatives. Quarterly Reviews, Chemical Society.

-

PrepChem.com. (n.d.). Synthesis of Boc-valine. Retrieved from [Link]

-

University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0000883). Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). The Mass Spectra of the α-Amino Acids. Retrieved from [Link]

-

NSR laboratories Pvt. Ltd. (n.d.). Boc-L-Valine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Valine. NIST WebBook. Retrieved from [Link]

Sources

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. labsolu.ca [labsolu.ca]

- 3. Boc-L-valine methyl ester, 98%+ 58561-04-9 India [ottokemi.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. 58561-04-9 | India [ottokemi.com]

- 6. rheolution.com [rheolution.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 12. chem.uzh.ch [chem.uzh.ch]

- 13. Peptide NMR Spectroscopy Services [tricliniclabs.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Boc-L-valine Methyl Ester: A Cornerstone in Peptide Synthesis and Drug Discovery

This guide provides an in-depth exploration of N-(tert-Butoxycarbonyl)-L-valine methyl ester (Boc-L-valine-OMe), a pivotal amino acid derivative for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, purification, and critical applications, with a focus on the underlying scientific principles and practical methodologies.

Core Characteristics of Boc-L-valine Methyl Ester

Boc-L-valine methyl ester is a chemically modified form of the essential amino acid L-valine. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino terminus and the conversion of the carboxylic acid to a methyl ester render this molecule an indispensable tool in the stepwise construction of peptides and other complex organic molecules. The bulky, hydrophobic isopropyl side chain of the valine residue, combined with these modifications, influences the conformational properties of the resulting peptides and their interactions with biological targets.

| Property | Value | Reference |

| CAS Number | 58561-04-9 | |

| Molecular Formula | C₁₁H₂₁NO₄ | |

| Molecular Weight | 231.29 g/mol | |

| Appearance | Colorless liquid or solid | |

| Boiling Point | 194 °C (lit.) | |

| Density | 1.004 g/mL at 25 °C (lit.) | |

| Optical Rotation | [α]20/D −22°, c = 1 in methanol |

Synthesis and Purification: A Two-Step Approach

The synthesis of Boc-L-valine methyl ester is most reliably achieved through a two-step process: esterification of L-valine followed by the protection of the amino group. This sequence is often preferred to minimize side reactions and facilitate purification.

Step 1: Esterification of L-Valine to L-Valine Methyl Ester Hydrochloride

The initial step involves the conversion of the carboxylic acid of L-valine to its methyl ester. A common and effective method utilizes thionyl chloride (SOCl₂) in anhydrous methanol.

Causality of Experimental Choices:

-

Anhydrous Methanol: Serves as both the solvent and the reactant. The absence of water is critical to prevent the hydrolysis of thionyl chloride and the newly formed ester.

-

Thionyl Chloride (SOCl₂): Reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl then protonates the carbonyl oxygen of the amino acid, activating it towards nucleophilic attack by methanol. This method is highly efficient for esterification.[1]

-

Low Temperature Addition: The slow addition of SOCl₂ at low temperatures (-8 to -10 °C) is crucial to control the exothermic reaction with methanol and to minimize the formation of byproducts.[1]

-

Reflux: Heating the reaction mixture to reflux drives the esterification to completion.

Caption: Workflow for the esterification of L-valine.

Experimental Protocol: Synthesis of L-Valine Methyl Ester Hydrochloride [1]

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add anhydrous methanol (200 mL).

-

Cool the flask to -10 °C in an ice-salt bath.

-

Slowly add thionyl chloride (1.2 equivalents) to the stirred methanol over 1 hour, ensuring the temperature remains below -5 °C.

-

Once the addition is complete, add L-valine (1.0 equivalent) portion-wise to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 3 hours.

-

Heat the reaction mixture to reflux (65-70 °C) and maintain for 8 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude L-valine methyl ester hydrochloride can be purified by recrystallization from a mixture of anhydrous methanol and diethyl ether to yield a white crystalline solid.[1]

Step 2: Boc-Protection of L-Valine Methyl Ester

The second step involves the protection of the primary amine of the L-valine methyl ester with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Causality of Experimental Choices:

-

(Boc)₂O: This is the standard reagent for introducing the Boc protecting group. It is electrophilic at the carbonyl carbons and reacts readily with nucleophilic amines.

-

Base (e.g., Triethylamine or Sodium Bicarbonate): A base is required to deprotonate the ammonium salt of the amino acid ester, generating the free amine which is the active nucleophile for the reaction with (Boc)₂O. The choice of base can influence the reaction rate and work-up procedure.

-

Solvent System (e.g., Dioxane/Water or Dichloromethane): A solvent system that can dissolve both the polar amino acid ester salt and the nonpolar (Boc)₂O is necessary. A biphasic system or a polar aprotic solvent is commonly used.

Caption: Workflow for the Boc-protection of L-valine methyl ester.

Experimental Protocol: Synthesis of Boc-L-Valine Methyl Ester

-

Suspend L-valine methyl ester hydrochloride (1.0 equivalent) in dichloromethane (DCM, 10 mL per gram of starting material).

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine (2.2 equivalents) dropwise to the stirred suspension.

-

In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in DCM.

-

Add the (Boc)₂O solution to the reaction mixture dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude Boc-L-valine methyl ester can be purified by flash column chromatography on silica gel.[2]

Experimental Protocol: Purification by Flash Column Chromatography [2]

-

Prepare a silica gel slurry in the chosen eluent (e.g., a gradient of ethyl acetate in hexanes, starting from 10:1 hexanes/ethyl acetate).

-

Pack a column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the solvent system, gradually increasing the polarity.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified Boc-L-valine methyl ester as a colorless oil or solid.

Spectroscopic Characterization

The identity and purity of the synthesized Boc-L-valine methyl ester should be confirmed by spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the protons of the valine side chain, the methyl ester, and the Boc protecting group. Expected chemical shifts (in CDCl₃) include a singlet around 1.45 ppm for the nine protons of the tert-butyl group, a singlet around 3.73 ppm for the three protons of the methyl ester, and multiplets for the α- and β-protons of the valine residue.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester and the carbamate, the quaternary carbon of the Boc group, and the carbons of the valine side chain and the methyl ester.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands characteristic of the functional groups present. Key peaks include a C=O stretching vibration for the ester at approximately 1740-1750 cm⁻¹, a C=O stretching vibration for the carbamate (Boc group) around 1700-1715 cm⁻¹, and N-H stretching and bending vibrations.[4][5]

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound. A characteristic fragmentation pattern in ESI-MS is the loss of the Boc group (-100 Da) or the tert-butyl group (-57 Da).[6][7]

Applications in Peptide Synthesis and Drug Development

Boc-L-valine methyl ester is a cornerstone in the synthesis of peptides, particularly in solution-phase peptide synthesis and as a building block for more complex, non-natural amino acids.

Role in Peptide Synthesis

The Boc group provides temporary protection of the N-terminus, allowing for the selective formation of a peptide bond at the C-terminus of another amino acid. The methyl ester protects the C-terminus of the valine residue.

Causality of Experimental Choices in Peptide Coupling:

-

Coupling Reagents (e.g., DCC/HOBt, HBTU, HATU): These reagents activate the carboxylic acid of the N-terminally protected amino acid, converting it into a more reactive species that is susceptible to nucleophilic attack by the free amine of the C-terminally protected amino acid (or amino acid ester).[8]

-

Base (e.g., DIPEA, NMM): A non-nucleophilic base is used to neutralize the ammonium salt of the amino component and to facilitate the coupling reaction.

-

Solvent (e.g., DMF, DCM): A polar aprotic solvent that can dissolve the reactants and facilitate the reaction is chosen.

Caption: General workflow for a solution-phase peptide coupling reaction.

Experimental Protocol: Solution-Phase Dipeptide Synthesis [8][9]

-

Deprotection of Boc-L-valine methyl ester: Dissolve Boc-L-valine methyl ester (1.0 equivalent) in a 25-50% solution of trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 30-60 minutes. Remove the solvent and excess TFA under reduced pressure. The resulting L-valine methyl ester TFA salt is used directly in the next step.

-

Activation of the N-Boc-amino acid: In a separate flask, dissolve the N-Boc protected amino acid (e.g., Boc-L-Phenylalanine, 1.0 equivalent), HBTU (1.0 equivalent), and HOBt (1.0 equivalent) in anhydrous DMF.

-

Coupling Reaction: Cool the activation mixture to 0 °C and add DIPEA (2.5 equivalents). To this mixture, add a solution of the L-valine methyl ester TFA salt and DIPEA (1.2 equivalents) in DMF.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide by flash column chromatography.

Significance in Drug Development

The valine residue, with its sterically bulky and hydrophobic isopropyl side chain, plays a crucial role in molecular recognition and the conformational stability of peptides. The incorporation of Boc-L-valine methyl ester and its derivatives into peptide-based drug candidates can:

-

Enhance Proteolytic Stability: The presence of the valine residue can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide drug.[]

-

Modulate Receptor Binding: The specific stereochemistry and hydrophobicity of the valine side chain can be critical for high-affinity and selective binding to therapeutic targets.

-

Serve as a Chiral Building Block: Boc-L-valine methyl ester is a valuable starting material for the synthesis of more complex, non-proteinogenic amino acids and other chiral molecules used in drug design.

Safety and Handling

Boc-L-valine methyl ester should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is a combustible liquid. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS).[11][12][13]

Conclusion

Boc-L-valine methyl ester is a versatile and indispensable building block in the field of peptide chemistry and drug discovery. Its unique combination of a protected N-terminus, a protected C-terminus, and the sterically demanding valine side chain provides chemists with a powerful tool for the precise construction of complex peptide architectures. A thorough understanding of its synthesis, purification, and reactivity, as detailed in this guide, is essential for its effective application in the development of novel therapeutics and advanced materials.

References

- Benchchem. (2025). Synthesis of N-Boc-N-methyl-D-valine: An In-depth Technical Guide.

- Royal Society of Chemistry. (n.d.). Table of Contents.

- Royal Society of Chemistry. (n.d.). Experimental Procedures.

-

PrepChem. (n.d.). Synthesis of L-valine methyl ester. Retrieved from [Link]

- Benchchem. (2025). Application Note: A Detailed Guide to Boc-L-Valine Coupling Reactions.

- Benchchem. (2025). Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides with BOC-L-Alanine Benzyl Ester.

-

Carl Roth. (n.d.). Safety Data Sheet: Boc-L-Valine. Retrieved from [Link]

-

AAPPTec. (n.d.). H-Val-OMe HCl Safety Data Sheet. Retrieved from [Link]

- Carl Roth. (n.d.). Safety Data Sheet: Boc-L-Valine.

- Zhang, H., et al. (2018). Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide. Canadian Journal of Chemistry.

- Benchchem. (2025). An In-depth Technical Guide to N-Boc-N-methyl-L-valine (N-Boc-MeVal).

-

PubChem. (n.d.). Boc-L-Valine. Retrieved from [Link]

- NIST. (n.d.). l-Valine, N-butyryl-, methyl ester.

- Benchchem. (2025). Application Notes and Protocols: Step-by-Step Guide to Peptide Bond Formation with BOC-L-Alanine Benzyl Ester.

- MDPI. (2020).

-

University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

- National Library of Medicine. (2005). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current protocols in protein science.

- ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b.

- National Library of Medicine. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Molecules.

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

- Organic Syntheses. (n.d.). is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h.

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

- Benchchem. (2025). Purification of N-Boc-Dolaproine Methyl Ester: Application Notes and Protocols for Researchers.

- Thieme. (n.d.). 4 Synthesis of Peptides.

- CUNY. (n.d.). Purification by Recrystallization.

- Frontiers. (2020). Enantioselectivity-Evaluation of Chiral Copper(II) Complexes Coordinated by Novel Chiral Tetradentate Ligands for Free Amino Acids by Mass Spectrometry Coupled With the Isotopically Labeled Enantiomer Method. Frontiers in Chemistry.

- University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

- ResearchGate. (n.d.). FT-IR spectrum of L-valine.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 11. carlroth.com [carlroth.com]

- 12. peptide.com [peptide.com]

- 13. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Solubility of N-(tert-Butoxycarbonyl)-L-valine methyl ester in Organic Solvents

Executive Summary

N-(tert-Butoxycarbonyl)-L-valine methyl ester (Boc-Val-OMe) is a cornerstone building block in modern peptide synthesis and drug development. Its efficacy in solution-phase peptide synthesis is critically dependent on its solubility in various organic solvents, which dictates reaction kinetics, purity, and overall yield. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of Boc-Val-OMe. While extensive quantitative solubility data is not widely published, this paper synthesizes fundamental physicochemical principles, predictive solubility theories, and practical, field-proven methodologies to empower researchers to effectively utilize this vital reagent. We present a detailed, self-validating experimental protocol for determining precise solubility in any solvent of interest, ensuring reproducibility and optimizing reaction conditions.

Introduction: The Strategic Importance of Boc-Val-OMe Solubility

This compound is a derivative of the amino acid L-valine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is esterified with a methyl group. This structure offers two key advantages in organic synthesis: the Boc group provides robust protection under basic conditions and is easily removed under mild acidic conditions, while the methyl ester protects the C-terminus during coupling reactions.[1][]

The primary application of Boc-Val-OMe is in solution-phase peptide synthesis, a powerful method for producing peptides on a large scale. In this context, solvent selection is not a trivial choice; it is a critical parameter that governs the success of the entire synthetic endeavor. The concentration of reactants, which is directly limited by their solubility, influences reaction rates according to the principles of chemical kinetics. Poor solubility can lead to:

-

Slowed or Stalled Reactions: Insufficient concentration of reactants can dramatically reduce the frequency of molecular collisions, leading to impractically long reaction times or incomplete conversion.

-

Side Product Formation: Inhomogeneous reaction mixtures can promote undesirable side reactions, complicating purification and reducing the yield of the target peptide.

-

Precipitation Issues: If the product of a coupling reaction is insoluble in the chosen solvent, it can precipitate out of the solution, halting further chain elongation.

Therefore, a thorough understanding of the solubility of Boc-Val-OMe is not merely academic—it is a prerequisite for rational process design, optimization, and scale-up in pharmaceutical and chemical manufacturing.

Theoretical Framework for Solubility Prediction

Predicting the solubility of a molecule like Boc-Val-OMe involves analyzing its structural features and how they interact with different solvent environments. The principle of "like dissolves like" serves as a foundational concept, meaning solutes dissolve best in solvents with similar intermolecular forces.[3]

Molecular Structure Analysis of Boc-Val-OMe

Boc-Val-OMe (Molecular Weight: 231.29 g/mol ) possesses a combination of polar and non-polar characteristics:

-

Non-polar Moieties: The bulky tert-butyl group of the Boc protector and the isopropyl side chain of the valine residue are significant sources of hydrophobicity. These regions interact favorably with non-polar solvents through London dispersion forces.

-

Polar Moieties: The molecule contains two ester carbonyl groups (C=O) and an N-H group within the carbamate linkage. These groups are capable of dipole-dipole interactions and can act as hydrogen bond acceptors (the carbonyl oxygens) or a donor (the N-H).

This amphiphilic nature suggests that Boc-Val-OMe will not be highly soluble in extremely non-polar solvents like hexanes or in highly polar, protic solvents like water. Its optimal solubility is expected in solvents of intermediate polarity or in polar aprotic solvents that can engage in the necessary dipole-dipole interactions without the competing hydrogen bonding network of water.

Qualitative Solubility Predictions

Based on structural analysis and general principles for protected amino acids, a qualitative solubility profile can be predicted. This information is invaluable for initial solvent screening.

| Solvent Class | Representative Solvents | Predicted Solubility of Boc-Val-OMe | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High to Very High | These solvents effectively solvate the polar carbamate and ester groups via dipole-dipole interactions. Their inability to donate hydrogen bonds prevents them from strongly self-associating, making them available to interact with the solute. DMF and DMSO are particularly effective for peptide-related compounds.[4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are of intermediate polarity and can effectively solvate both the polar and non-polar regions of the molecule. DCM is a very common solvent for peptide coupling reactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Alcohols can act as both hydrogen bond donors and acceptors. While they can interact with the polar groups of Boc-Val-OMe, their own hydrogen-bonding network must be disrupted. A product data sheet specifically notes solubility in methanol. |

| Non-polar Ethers | Diethyl Ether | Low to Moderate | The polarity is low, limiting favorable interactions with the ester and carbamate groups. |

| Non-polar Hydrocarbons | Hexanes, Toluene | Very Low | These solvents interact almost exclusively through weak London dispersion forces and cannot effectively solvate the polar functional groups of the molecule, leading to poor solubility. |

Advanced Predictive Models

For more quantitative predictions, computational models can be employed. While a deep dive into these methods is beyond the scope of this guide, it is important for the modern researcher to be aware of their existence and utility.

-

Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three parameters: δD (dispersion), δP (polar), and δH (hydrogen bonding).[5] A solute is predicted to be soluble in a solvent if their HSP values are similar. Estimating the HSP for Boc-Val-OMe would allow for a more refined, quantitative screening of potential solvents.[6][7]

-

Group Contribution Methods: Approaches like the SAFT-γ Mie model can predict the solubility of amino acids and peptides by breaking the molecules down into functional groups and parameterizing their interactions.[8][9]

-

Machine Learning Models: Modern computational chemistry increasingly uses machine learning algorithms trained on large datasets to predict physical properties like solubility with high accuracy.[10]

These advanced methods represent the cutting edge of solubility science and can be powerful tools in a drug development setting for in silico process design.

A Field-Proven Protocol for Experimental Solubility Determination

The most reliable way to assess solubility for a specific application is through direct experimental measurement. The isothermal shake-flask method is the gold standard for determining the solubility of a solid in a liquid due to its simplicity and reliability. This protocol is designed to be self-validating, ensuring that true equilibrium solubility is measured.

Principle

A surplus of the solid solute (Boc-Val-OMe) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear solution is quantified.

Materials and Equipment

-

This compound (solid)

-

Solvents of interest (analytical grade or higher)

-

Analytical balance (± 0.1 mg precision)

-

Scintillation vials or other sealable glass vials

-

Orbital shaker or magnetic stirrer with temperature control (e.g., incubator shaker)

-

Syringe filters (e.g., 0.22 µm PTFE or nylon, chosen for solvent compatibility)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector, or another suitable quantitative analytical instrument (e.g., Gas Chromatography, NMR with an internal standard).

Experimental Workflow Diagram

Caption: Isothermal shake-flask method workflow.

Step-by-Step Methodology

Part 1: Sample Preparation and Equilibration

-

Preparation: Add an excess amount of solid Boc-Val-OMe to several vials. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation. A starting point is ~50-100 mg of solid.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.00 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly seal the vials to prevent solvent evaporation. Place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitation: Agitate the samples for a predetermined period. Causality Check: A period of 24 to 72 hours is typical. To ensure equilibrium has been reached (a self-validating step), you can take samples at different time points (e.g., 24h, 48h, 72h). If the measured concentration does not change between the later time points, equilibrium has been achieved.

Part 2: Sampling and Quantification

-

Settling: After equilibration, cease agitation and allow the vials to remain undisturbed at the constant temperature for at least 2-4 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a portion of the clear supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.

-

Filtration: Attach a solvent-compatible syringe filter (e.g., 0.22 µm PTFE for most organic solvents) and discard the first few drops. Filter the remaining solution into a clean, pre-weighed vial. Causality Check: This filtration step is critical to remove any microscopic, undissolved particles that would otherwise artificially inflate the measured solubility.

-

Mass Determination: Immediately seal the vial containing the filtered saturated solution and weigh it to determine the mass of the solution. The density of the solution can be calculated by dividing this mass by the volume of the aliquot.

-

Dilution: Accurately dilute a known mass or volume of the saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of your pre-established analytical calibration curve.

-

Analysis: Quantify the concentration of Boc-Val-OMe in the diluted sample using a validated analytical method like HPLC-UV.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility can be expressed in various units:

-

mg/mL: (Concentration from analysis) x (Dilution factor)

-

g/L: (mg/mL) x 1000

-

mol/L (Molarity): (g/L) / (Molecular Weight of Boc-Val-OMe, 231.29 g/mol )

-

Conclusion and Practical Recommendations

Key Takeaways:

-

High Solubility is Expected in polar aprotic solvents like DMF, DMSO, and DCM, making them excellent first choices for reaction media.

-

Moderate Solubility is Likely in alcohols such as methanol and ethanol.

-

Poor Solubility is Predicted in non-polar hydrocarbon solvents like hexanes.

-

Experimental Verification is Paramount. For process development, scale-up, and GMP manufacturing, the provided isothermal shake-flask protocol should be employed to determine the precise solubility in the specific solvent systems and temperatures to be used. This empirical data supersedes any prediction and is essential for building a robust and reproducible process.

By combining theoretical prediction for initial solvent screening with rigorous experimental verification, researchers and drug development professionals can harness the full potential of Boc-Val-OMe, ensuring efficient, reliable, and scalable synthetic outcomes.

References

-

JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved January 10, 2026, from [Link]

-

Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis. Retrieved January 10, 2026, from [Link]

-

SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved January 10, 2026, from [Link]

-

Narita, M., Fukunaga, T., Wakabayashi, A., Ishikawa, K., & Nakagawa, H. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research, 24(6), 580-587. [Link]

-

Fallacara, D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19654. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

-

Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

-

Dufal, S., et al. (2024). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Journal of Chemical Theory and Computation. [Link]

-

Dufal, S., et al. (2024). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. PubMed. [Link]

-

The Royal Society of Chemistry. (n.d.). Hansen Solubility Approach Towards Green Solvent Processing. Retrieved January 10, 2026, from [Link]

-

Tsolis, A., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Nature Communications, 14(1), 7486. [Link]

-

Yamamoto, H. (n.d.). Consideration of Hansen Solubility Parameters. Part 3. Retrieved January 10, 2026, from [Link]

-

The Chemistry Tutor. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility? [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 10, 2026, from [Link]

-

Organic Syntheses. (n.d.). N-tert-Butoxycarbonyl-L-phenylalanine. Retrieved January 10, 2026, from [Link]

-

Park, K. (n.d.). Hansen Solubility Parameters. Retrieved January 10, 2026, from [Link]

-

Santos, C. M., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Plants, 12(16), 3008. [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 5. kinampark.com [kinampark.com]

- 6. rsc.org [rsc.org]

- 7. hansen-solubility.com [hansen-solubility.com]

- 8. researchgate.net [researchgate.net]

- 9. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR and 13C NMR spectral data for Boc-L-valine methyl ester

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Boc-L-valine Methyl Ester

Executive Summary

Boc-L-valine methyl ester (systematically named methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate) is a pivotal intermediate in modern synthetic organic chemistry, particularly in the solid-phase and solution-phase synthesis of peptides. As a protected amino acid, the integrity of both the N-terminal tert-butoxycarbonyl (Boc) group and the C-terminal methyl ester is critical for successful downstream coupling reactions. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical technique for verifying the structure, assessing purity, and ensuring the lot-to-lot consistency of this essential building block. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra, offers field-proven insights into spectral interpretation, and outlines a robust protocol for data acquisition and processing, tailored for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Atom Numbering

To facilitate an unambiguous discussion of the NMR spectral data, the following structure and numbering scheme for Boc-L-valine methyl ester will be used throughout this guide. The molecule's chirality at the α-carbon (C2) is a key feature that influences its spectral appearance.

Caption: Molecular structure of Boc-L-valine methyl ester.

¹H NMR Spectral Data Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum provides a proton census of the molecule, offering definitive information on the chemical environment, connectivity, and relative abundance of each unique proton. The spectrum is typically recorded in deuterated chloroform (CDCl₃), a solvent that provides good solubility without introducing interfering signals.[1]

Data Presentation

The expected chemical shifts (δ) and coupling patterns for Boc-L-valine methyl ester are summarized below.

| Assignment | Structural Moiety | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| δ ~5.01 | NH | Amide Proton | d | ~8.4 | 1H |

| δ ~4.25 | H-α | C2-H | dd | ~8.4, ~4.6 | 1H |

| δ ~3.73 | OCH₃ | Ester Methyl | s | - | 3H |

| δ ~2.15 | H-β | Cβ-H | m | - | 1H |

| δ ~1.44 | C(CH₃)₃ | Boc Methyls | s | - | 9H |

| δ ~0.95 | CH(CH₃)₂ | Isopropyl Methyl | d | ~6.8 | 3H |

| δ ~0.89 | CH(CH₃)₂ | Isopropyl Methyl | d | ~6.8 | 3H |

Note: Data is referenced from authoritative spectral databases and is consistent with the known behavior of N-protected amino acid esters.[1]

Interpretation of Key Signals

-

Amide Proton (NH, δ ~5.01): This signal appears as a doublet due to coupling with the single proton on the α-carbon (H-α). Its downfield chemical shift is characteristic of an amide proton, and its presence confirms the integrity of the Boc-protecting group linkage. In some cases, this peak may be broadened due to quadrupole effects from the nitrogen atom or chemical exchange.

-

Alpha-Proton (H-α, δ ~4.25): This is a diagnostically critical signal. It appears as a doublet of doublets (dd). The larger coupling constant (~8.4 Hz) arises from its coupling to the amide proton (³J_HH), while the smaller coupling constant (~4.6 Hz) is due to coupling with the β-proton (³J_HH). The deshielding effect of the adjacent nitrogen and carbonyl group places this signal in the 4.2-4.3 ppm range.

-

Ester Methyl Protons (OCH₃, δ ~3.73): The sharp singlet integrating to three protons at ~3.73 ppm is definitive proof of the methyl ester functionality. Its chemical shift is characteristic of protons on a methyl group attached to an electronegative oxygen atom within an ester.

-

Beta-Proton (H-β, δ ~2.15): This proton is coupled to H-α and the six protons of the two isopropyl methyl groups, resulting in a complex multiplet (m).

-

Boc Protons (C(CH₃)₃, δ ~1.44): The nine protons of the tert-butyl group are chemically and magnetically equivalent, resulting in a sharp, intense singlet. This signal is an unmistakable signature of the Boc protecting group and its high integration value (9H) makes it an excellent reference for confirming the relative integrations of other signals.[2]

-

Isopropyl Methyl Protons (δ ~0.95 and ~0.89): A key feature of this molecule is the non-equivalence of the two methyl groups of the valine side chain. Due to the adjacent chiral center (C-α), these methyl groups are in different chemical environments and are therefore diastereotopic. This results in two distinct doublets rather than a single doublet integrating to 6H. Each doublet arises from coupling to the single β-proton (³J_HH).

¹³C NMR Spectral Data Analysis (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom gives rise to a single peak, providing complementary information to the ¹H NMR spectrum.

Data Presentation

| Assignment | Structural Moiety | Chemical Shift (δ, ppm) |

| δ ~172.8 | C=O (Ester) | Carbonyl Carbon (1) |

| δ ~155.6 | C=O (Boc) | Carbonyl Carbon (Boc) |

| δ ~79.9 | C (CH₃)₃ | Quaternary Carbon (Boc) |

| δ ~59.3 | C-α | C2 |

| δ ~52.0 | OC H₃ | Ester Methyl Carbon |

| δ ~31.4 | C-β | Cβ |

| δ ~28.3 | C(C H₃)₃ | Boc Methyl Carbons |

| δ ~19.1 | CH(C H₃)₂ | Isopropyl Methyl Carbon |

| δ ~17.6 | CH(C H₃)₂ | Isopropyl Methyl Carbon |

Note: Data is consistent with values reported for N-Boc protected amino acid derivatives.[3][4]

Interpretation of Key Signals

-

Carbonyl Carbons (δ ~172.8 and ~155.6): The two carbonyl carbons are the most deshielded in the molecule due to the strong electron-withdrawing effect of the double-bonded oxygen atoms. The ester carbonyl (C1) typically appears further downfield than the carbamate (Boc) carbonyl. The presence of these two signals in the characteristic carbonyl region confirms the integrity of both functional groups.[4]

-

Boc Quaternary Carbon (δ ~79.9): The signal for the quaternary carbon of the tert-butyl group is a key identifier for the Boc group and is typically found around 80 ppm.

-

Alpha-Carbon (C-α, δ ~59.3): This is the chiral carbon, and its chemical shift is influenced by the attached nitrogen and carbonyl groups.

-

Ester and Boc Methyl Carbons (δ ~52.0 and ~28.3): The ester methyl carbon appears around 52 ppm, while the three equivalent methyl carbons of the Boc group resonate in a single peak around 28.3 ppm.

-

Valine Side-Chain Carbons (δ ~31.4, ~19.1, ~17.6): The β-carbon appears at ~31.4 ppm. Consistent with the ¹H NMR data, the diastereotopic nature of the isopropyl methyl groups can also be resolved in the ¹³C spectrum, giving rise to two distinct signals at ~19.1 and ~17.6 ppm.

Experimental Protocols

The following protocol outlines a self-validating system for acquiring high-quality NMR data for Boc-L-valine methyl ester.

Sample Preparation

-

Weighing: Accurately weigh 15-25 mg of Boc-L-valine methyl ester and transfer it to a clean, dry 5 mm NMR tube.

-

Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃). It is critical to use a high-purity solvent from a sealed ampoule to avoid moisture and other impurities.

-

Internal Standard: Use a solvent that contains a known amount of tetramethylsilane (TMS) (e.g., 0.03% v/v) as an internal standard for accurate chemical shift referencing (δ = 0.00 ppm).

-

Dissolution: Cap the tube and gently invert it several times to ensure the sample dissolves completely. If necessary, use a vortex mixer or brief sonication.

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (400 MHz or greater) is recommended to achieve optimal signal dispersion and resolution, which is particularly important for resolving the diastereotopic methyl groups and complex multiplets.[2]

-

Tuning and Shimming: Before acquisition, the probe must be tuned to the ¹H and ¹³C frequencies. The magnetic field homogeneity must then be optimized through an automated or manual shimming process to ensure sharp, symmetrical spectral lines.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker systems).

-

Spectral Width: ~16 ppm, centered around 6 ppm.

-

Number of Scans: 16-32 scans are typically sufficient for a high signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of all protons.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker systems) to ensure each unique carbon appears as a singlet.

-

Spectral Width: ~220 ppm, centered around 100 ppm.

-

Number of Scans: ≥1024 scans are often required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): 2 seconds.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to achieve a pure absorption lineshape. Apply an automated polynomial baseline correction to ensure a flat baseline for accurate integration.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Peak Picking and Integration: Identify and label the chemical shifts of all peaks. For the ¹H spectrum, integrate all signals and normalize them relative to a known signal, such as the 9H singlet of the Boc group.

Caption: Experimental workflow for NMR analysis.

References

-

SpectraBase. N-(tert-Butoxycarbonyl)-L-valine methyl ester - Spectrum. John Wiley & Sons, Inc. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

PubChem. Boc-L-Valine. National Institutes of Health. [Link]

-

ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Human Metabolome Database. 1 H-NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000883). [Link]

-

PubMed. Molecular discrimination of N-protected amino acid esters by a self-assembled cylindrical capsule: spectroscopic and computational studies. [Link]

-

ResearchGate. 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]

-

ResearchGate. 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3).... [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0000883). [Link]

Sources

mass spectrometry analysis of N-(tert-Butoxycarbonyl)-L-valine methyl ester

An In-depth Technical Guide to the Mass Spectrometry Analysis of N-(tert-Butoxycarbonyl)-L-valine Methyl Ester

Introduction: Contextualizing the Analyte

This compound is a pivotal derivative of the amino acid L-valine, widely employed in peptide synthesis and drug discovery. The tert-Butoxycarbonyl (Boc) group serves as a temporary protecting shield for the amine functionality, while the methyl ester protects the carboxylic acid. This dual protection allows for controlled, sequential peptide bond formation.[1] Accurate characterization of this molecule is not merely an analytical exercise; it is a critical quality control step that ensures the integrity of subsequent synthesis stages. Mass spectrometry (MS) stands as the premier technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[2][3]

This guide provides a comprehensive exploration of the mass spectrometric analysis of Boc-L-valine methyl ester. We will delve into the rationale behind method selection, from sample preparation and ionization to fragmentation analysis, providing field-proven protocols and insights to empower researchers in their analytical workflows.

Pillar 1: Foundational Principles of Ionization & Analysis

The choice of analytical technique is dictated by the physicochemical properties of the analyte. Boc-L-valine methyl ester, with a molecular weight of 231.29 g/mol [4], possesses moderate polarity and, critically, a thermally labile Boc protecting group. This lability is the single most important factor governing the analytical strategy.

Electrospray Ionization (ESI): The Method of Choice

Electrospray Ionization (ESI) is the preferred method for this compound. As a "soft" ionization technique, it imparts minimal internal energy to the analyte during its transition from the liquid phase to the gas phase.[5] This preserves the intact molecular structure, including the fragile Boc group, allowing for the accurate determination of the molecular weight. ESI is seamlessly coupled with Liquid Chromatography (LC), enabling the separation of the target compound from reaction impurities, unreacted starting materials, or degradation products prior to MS detection.[2]

Gas Chromatography (GC-MS): A Conditional Approach

While amino acids themselves are non-volatile and require derivatization for GC-MS analysis[][7], Boc-L-valine methyl ester is significantly more volatile. However, the high temperatures of the GC inlet port (typically >200°C) can easily induce thermal decomposition of the Boc group, leading to in-source fragmentation.[5] This would result in the detection of fragments rather than the intact molecule, complicating data interpretation. Therefore, GC-MS is generally not recommended unless a specific analytical goal, such as analyzing for thermal degradation products, is intended.

Pillar 2: The Analytical Workflow: From Sample to Spectrum

A successful analysis is built upon a robust and logical workflow. Each step is designed to preserve the analyte's integrity and maximize the quality of the resulting data.

Pillar 3: Deciphering the Mass Spectrum: Fragmentation Analysis

The true power of mass spectrometry lies in tandem MS (MS/MS), where a specific ion is isolated and fragmented to reveal its underlying structure. The fragmentation of Boc-L-valine methyl ester is dominated by the predictable and characteristic behavior of the Boc group.

MS1 Spectrum: Identifying the Precursor Ion

In a typical ESI-MS full scan (MS1), the compound will be detected primarily as its protonated form, [M+H]⁺, and often as a sodium adduct, [M+Na]⁺.

| Ion Species | Description | Calculated m/z |

| [M+H]⁺ | Protonated Molecular Ion | 232.16 |